molecular formula C15H11N5 B2762813 N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE CAS No. 245039-20-7

N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE

Cat. No.: B2762813
CAS No.: 245039-20-7
M. Wt: 261.288
InChI Key: SVRXZMPDBNOCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the quinoxaline family, which is known for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE typically involves multiple steps. One common method starts with the preparation of quinoxalin-2(1H)-one, which is then treated with phosphorus oxychloride and a catalytic amount of dimethylformamide (DMF) to yield 2-chloroquinoxaline. This intermediate is reacted with hydrazine hydrate in ethanol in the presence of triethylamine to produce 4-hydrazinylquinoxaline. The final step involves the reaction of this intermediate with carbon disulfide in pyridine to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENYL-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE is unique due to its hybrid structure, combining the pharmacophores of quinoxaline, triazole, and phenyl groups. This hybridization enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-2-6-11(7-3-1)17-14-15-19-16-10-20(15)13-9-5-4-8-12(13)18-14/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRXZMPDBNOCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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